Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride
Overview
Description
“Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride” is a chemical compound with the CAS Number: 1803570-15-1 . Its molecular formula is C9H18ClNO3 and it has a molecular weight of 223.7 . The IUPAC name for this compound is methyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate hydrochloride .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.Scientific Research Applications
Metabolic Pathways and Chemical Analysis
- Excretion and Identification of Specific Compounds : A study identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) and Hawkinsin in urine, suggesting the involvement of these compounds in specific metabolic pathways. This discovery hints at the intricate biochemistry and potential applications in diagnosing or understanding metabolic disorders (Niederwieser, Wadman, & Danks, 1978).
Toxicology and Environmental Impact
- Herbicide Toxicology and Environmental Monitoring : A comprehensive review discussed the carcinogenic outcomes and potential mechanisms from exposure to certain herbicides. It evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies, providing a framework that might be relevant for understanding the environmental and health impacts of various chemical compounds, including those structurally related to Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride (Stackelberg, 2013).
Chemical Analysis Techniques
- Analytical Techniques for Compound Identification : Various studies emphasize the importance of sophisticated analytical techniques like gas chromatography-mass spectrometry, high-performance liquid chromatography (HPLC), and other methods for identifying and understanding the behavior of complex organic compounds in biological and environmental samples. These methods are crucial for the detailed study of chemicals, including this compound (Osterloh, Lotti, & Pond, 1983).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)oxan-4-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)6-9(7-10)2-4-13-5-3-9;/h2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNPIQTHOYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCOCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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